1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole
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Overview
Description
1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with methoxybenzenesulfonyl and pyrrolidine-1-sulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Methoxybenzenesulfonyl Group: The methoxybenzenesulfonyl group can be introduced through a sulfonylation reaction using methoxybenzenesulfonyl chloride and a suitable base such as triethylamine.
Introduction of the Pyrrolidine-1-sulfonyl Group: The pyrrolidine-1-sulfonyl group can be introduced through a similar sulfonylation reaction using pyrrolidine-1-sulfonyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonyl groups, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, reduction may yield alcohols or amines, and substitution may yield sulfonamide or sulfonate derivatives.
Scientific Research Applications
1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-1H-pyrazole: Lacks the pyrrolidine-1-sulfonyl group.
1-(4-methoxybenzenesulfonyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: Lacks the 3,5-dimethyl substitution.
3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: Lacks the methoxybenzenesulfonyl group.
Uniqueness
1-(4-methoxybenzenesulfonyl)-3,5-dimethyl-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole is unique due to the presence of both methoxybenzenesulfonyl and pyrrolidine-1-sulfonyl groups, which can impart specific chemical and biological properties
Properties
Molecular Formula |
C16H21N3O5S2 |
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Molecular Weight |
399.5 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazole |
InChI |
InChI=1S/C16H21N3O5S2/c1-12-16(26(22,23)18-10-4-5-11-18)13(2)19(17-12)25(20,21)15-8-6-14(24-3)7-9-15/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
NAFYTDDVDLAKBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)OC)C)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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